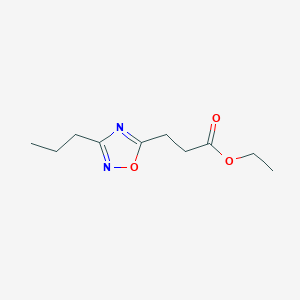

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-3-5-8-11-9(15-12-8)6-7-10(13)14-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBGBUYABWBKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=N1)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801256195 | |

| Record name | Ethyl 3-propyl-1,2,4-oxadiazole-5-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-05-0 | |

| Record name | Ethyl 3-propyl-1,2,4-oxadiazole-5-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-propyl-1,2,4-oxadiazole-5-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized as a stable bioisostere for amide and ester functionalities, and is present in numerous pharmacologically active compounds.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, step-by-step experimental protocols, and characterization data. The primary strategy discussed involves the construction of the heterocyclic core from N'-hydroxybutanimidamide and a succinic acid derivative, followed by final esterification.

Introduction: The Significance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention from the scientific community due to its wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] Its metabolic stability and ability to participate in hydrogen bonding interactions make it an attractive component in the design of novel therapeutic agents.[1] The target molecule, Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate, incorporates this key heterocycle functionalized with alkyl and ester groups, making it a valuable building block for further chemical exploration or as a target compound in its own right. This guide elucidates a logical and efficient synthesis rooted in fundamental organic chemistry principles.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals two primary building blocks: a propyl-containing amidoxime and a four-carbon dicarboxylic acid derivative. This approach is the most common and versatile for constructing 3,5-disubstituted 1,2,4-oxadiazoles.[4][5]

The synthesis strategy hinges on forming the N-O bond via acylation of the amidoxime, followed by an intramolecular cyclodehydration to forge the oxadiazole ring.

Caption: Retrosynthetic analysis of the target compound.

Synthesis Pathway: A Step-by-Step Guide

The proposed synthesis is a two-stage process: 1) Preparation of the key N'-hydroxybutanimidamide intermediate, and 2) Construction of the oxadiazole ring and subsequent esterification.

Stage 1: Synthesis of N'-hydroxybutanimidamide (Propyl Amidoxime)

Amidoximes are crucial precursors for 1,2,4-oxadiazoles and are typically synthesized from the corresponding nitrile and hydroxylamine.[4] This reaction involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.

Experimental Protocol: N'-hydroxybutanimidamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 eq.) and sodium carbonate (0.6 eq.) in aqueous ethanol (e.g., 80% EtOH).

-

Reagent Addition: To this stirring solution, add butyronitrile (1.0 eq.).

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts (NaCl). Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous solution can be extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield N'-hydroxybutanimidamide, often as a white crystalline solid.

| Parameter | Expected Value |

| Typical Yield | 75-85% |

| Physical State | White Solid |

| ¹H NMR (CDCl₃) | δ ~0.9 (t, 3H, CH₃), ~1.6 (sext, 2H, CH₂), ~2.1 (t, 2H, CH₂), ~4.8 (s, 2H, NH₂), ~7.5 (s, 1H, NOH) |

Stage 2: Synthesis of Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate

This stage involves two key transformations: the formation of the intermediate carboxylic acid via cyclization, followed by Fischer esterification to yield the final product.

Caption: Overall two-step synthesis pathway.

3.2.1 Protocol: 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic Acid

The reaction between an amidoxime and succinic anhydride is a well-documented method for producing 3-(1,2,4-oxadiazol-5-yl)propanoic acids in high yields.[6] The process involves an initial acylation of the amidoxime's hydroxyl group, forming an O-acylamidoxime, which then undergoes thermal cyclodehydration.

-

Reaction Setup: Combine N'-hydroxybutanimidamide (1.0 eq.) and succinic anhydride (1.05 eq.) in a suitable high-boiling solvent such as toluene or xylene in a round-bottom flask fitted with a Dean-Stark apparatus.

-

Reaction Conditions: Heat the mixture to reflux. The water formed during the cyclization will be azeotropically removed and collected in the Dean-Stark trap. Continue heating for 12-24 hours, or until no more water is collected.

-

Work-up and Purification: Cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure carboxylic acid.

3.2.2 Protocol: Fischer Esterification

The final step is a classic Fischer esterification to convert the carboxylic acid to its corresponding ethyl ester.

-

Reaction Setup: Suspend the 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid (1.0 eq.) in a large excess of absolute ethanol, which acts as both solvent and reagent.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the mixture and neutralize the acid catalyst carefully with a saturated solution of sodium bicarbonate. The ethanol is removed under reduced pressure. The remaining aqueous residue is extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure ethyl ester.

Analytical Characterization

The final product should be characterized using standard spectroscopic methods to confirm its identity and purity. The expected data, based on analogous structures[7], are summarized below.

| Analysis Method | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.15 (q, J = 7.1 Hz, 2H, OCH₂ CH₃), 3.30 (t, J = 7.0 Hz, 2H, Oxadiazole-CH₂ ), 2.95 (t, J = 7.0 Hz, 2H, CH₂ COO), 2.70 (t, J = 7.5 Hz, 2H, Propyl-CH₂ ), 1.75 (sext, J = 7.5 Hz, 2H, Propyl-CH₂ ), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃ ), 0.95 (t, J = 7.4 Hz, 3H, Propyl-CH₃ ) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 178.5 (C5-Oxadiazole), 171.0 (C=O, Ester), 168.0 (C3-Oxadiazole), 61.0 (OC H₂CH₃), 30.0 (C H₂COO), 28.5 (Propyl-C H₂), 24.0 (Oxadiazole-C H₂), 20.5 (Propyl-C H₂), 14.2 (OCH₂C H₃), 13.8 (Propyl-C H₃) |

| Mass Spec (ESI-MS) | m/z calculated for C₁₀H₁₆N₂O₃: 212.12. Found: 213.12 [M+H]⁺ |

| IR (KBr, cm⁻¹) | ~2960 (C-H stretch), ~1735 (C=O stretch, ester), ~1615 (C=N stretch, oxadiazole), ~1250 (C-O stretch) |

Conclusion

The synthesis of Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate can be reliably achieved through a well-defined, multi-step pathway. The key steps—formation of an amidoxime from a nitrile, followed by condensation with succinic anhydride and subsequent esterification—are robust and high-yielding reactions. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully synthesize this and related 1,2,4-oxadiazole derivatives, which continue to be of high interest in the field of drug discovery and development.

References

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2494. Available at: [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). Pharmaceuticals, 16(11), 1599. Available at: [Link]

-

Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. (2017). Bioconjugate Chemistry, 28(6), 1712–1717. Available at: [Link]

-

Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. (2024). Molbank, 2024(1), M1912. Available at: [Link]

-

Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. (2022). Molecules, 27(21), 7545. Available at: [Link]

-

Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (2023). Journal of the Indian Chemical Society, 100(10), 101168. Available at: [Link]

-

Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry. Available at: [Link]

-

Literature methods for synthesis of alkyl3‐(3‐aryl‐1,2,4‐oxadiazol‐5‐yl)propanoates (AAOPs). ResearchGate. Available at: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2021). Molecules, 26(23), 7179. Available at: [Link]

-

Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. (2023). Results in Chemistry, 6, 101116. Available at: [Link]

-

Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates. (1995). Journal of the Brazilian Chemical Society. Available at: [Link]

-

Synthesis of malonamide derivatives from malonyl chlorides. ResearchGate. Available at: [Link]

-

Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl). ResearchGate. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Pharmaceuticals, 13(6), 107. Available at: [Link]

-

New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. (2021). Molecules, 26(11), 3324. Available at: [Link]

-

Preparation and Reactions of 3-[3-(Aryl)-1,2,4-Oxadiazol-5-yl] Propionic Acids. (1997). Journal of the Brazilian Chemical Society. Available at: [Link]

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (2022). Molecules, 27(19), 6608. Available at: [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2022). Beni-Suef University Journal of Basic and Applied Sciences, 11, 88. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. scielo.br [scielo.br]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 3-(1,2,4-Oxadiazol-5-yl)propanoate Esters

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery. Its unique properties, including chemical and thermal stability, make it a valuable pharmacophore.[1] This scaffold is often employed as a bioisosteric replacement for amide and ester functionalities, enhancing metabolic stability and modulating pharmacokinetic profiles.[1][2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4] The propanoate ester side chain, as seen in the title compound, introduces a flexible linker and an ester functional group that can be hydrolyzed in vivo, potentially serving as a pro-drug moiety.

Molecular Structure and Physicochemical Properties

The core structure consists of a 1,2,4-oxadiazole ring substituted at the 3-position (with a propyl or phenyl group for our examples) and a propanoate ester group at the 5-position. The aliphatic chain provides conformational flexibility, which can be crucial for binding to biological targets.

Chemical Structure of the Target Compound

Caption: Structure of Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate.

Physicochemical Properties of the Analogue

For the representative compound, Methyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoate, the following properties have been reported:

-

Appearance: Colorless crystals[5]

-

Melting Point: 49°C[5]

-

Molecular Formula: C₁₂H₁₂N₂O₃[5]

-

Molecular Weight: 232.24 g/mol

Synthesis and Mechanistic Considerations

The synthesis of 3-(1,2,4-oxadiazol-5-yl)propanoate esters typically follows a two-step process: formation of the corresponding propanoic acid, followed by esterification.

Synthesis Pathway Overview

Caption: General synthesis pathway for 3-(1,2,4-oxadiazol-5-yl)propanoate esters.

Experimental Protocol: Synthesis of Methyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoate

This protocol is adapted from established methods for the synthesis of the precursor acid and its subsequent esterification.[5]

Part A: Synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic Acid

-

Reaction Setup: In a round-bottom flask, dissolve benzamidoxime (1 equivalent) and succinic anhydride (1.1 equivalents) in a suitable solvent such as pyridine or acetic acid.

-

Rationale: Pyridine acts as both a solvent and a base to facilitate the reaction, while acetic acid can serve as a solvent and catalyst for the cyclization.

-

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The resulting precipitate is the crude propanoic acid derivative.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid.

Part B: Esterification to Methyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoate

-

Esterification: Dissolve the synthesized propanoic acid (1 equivalent) in diethyl ether. Add a freshly prepared ethereal solution of diazomethane dropwise until the evolution of nitrogen gas ceases and a persistent yellow color is observed.

-

Rationale: Diazomethane is a highly efficient methylating agent for carboxylic acids, proceeding under mild conditions with high yield.[5] Caution: Diazomethane is toxic and explosive; it should be handled with extreme care in a well-ventilated fume hood using appropriate safety measures.

-

-

Alternative Esterification (Fischer Esterification): Alternatively, reflux the propanoic acid in a large excess of the desired alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid (e.g., sulfuric acid) for several hours.[6]

-

Work-up and Purification: Remove the solvent under reduced pressure. The resulting crude ester can be purified by recrystallization from a suitable solvent like ethanol-water to afford colorless crystals.[5]

Spectroscopic Characterization

The structure of the synthesized compound is confirmed through various spectroscopic techniques. The data presented below is for the representative analogue, Methyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoate.[5]

| Technique | Observed Features (for Methyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoate) | Interpretation |

| IR (Infrared) | ~1735 cm⁻¹ (strong) | C=O stretching of the ester functional group. |

| UV (Ultraviolet) | Characteristic absorptions for the 1,2,4-oxadiazole ring system. | Confirms the presence of the heterocyclic aromatic core. |

| ¹H NMR | Two triplets, each integrating to 2H, with a coupling constant (J) of ~7.0 Hz. A singlet integrating to 3H. A multiplet integrating to 5H in the aromatic region. | The two triplets correspond to the two methylene groups (-CH₂-CH₂-) of the propanoate chain. The singlet is characteristic of the methyl ester (-OCH₃) protons. The multiplet represents the phenyl group protons. |

| ¹³C NMR | Signals corresponding to the ester carbonyl carbon, the two methylene carbons, the methyl ester carbon, and the carbons of the phenyl and oxadiazole rings. | Provides a complete carbon framework of the molecule, confirming the connectivity of all atoms. |

Potential Applications in Drug Development

The 1,2,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a multitude of therapeutic applications.

Workflow for Biological Screening

Caption: A hypothetical workflow for the biological evaluation of a novel compound.

Therapeutic Areas of Interest

-

Oncology: Numerous 1,2,4-oxadiazole derivatives have been reported to exhibit significant anticancer activity against various human cancer cell lines.[2]

-

Anti-inflammatory: This class of compounds has shown potential as anti-inflammatory agents, which is a common therapeutic application for propanoic acid derivatives (e.g., ibuprofen).[3][7]

-

Antimicrobial and Antifungal: The oxadiazole ring is present in several compounds with demonstrated antibacterial and antifungal properties.[3]

The combination of the established bioactivity of the 1,2,4-oxadiazole core with a propanoate ester side chain makes "Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate" and its analogues compelling candidates for further investigation in these and other therapeutic areas.

Conclusion

While "Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate" remains a compound with limited publicly available data, a comprehensive understanding of its chemical properties and potential can be derived from the study of closely related analogues. The synthetic routes are well-established, relying on the cyclization of amidoximes with anhydrides followed by standard esterification procedures. The spectroscopic characteristics are predictable and allow for unambiguous structural confirmation. Given the broad biological activities associated with the 1,2,4-oxadiazole scaffold, this class of compounds represents a promising area for future research and development in medicinal chemistry.

References

-

Srivastava, R. M., Oliveira, M. L., & Albuquerque, J. F. (Year not available). Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates. Journal of the Brazilian Chemical Society.

-

Reddy, T. S., et al. (2019). Design and synthesis of a series of 1,2,4-oxadiazole linked imidazopyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(18), 2673-2677.

-

Parikh, A. K., et al. (2020). Development of substituted 1,2,4-oxadiazole as a potent anti-TB agent. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.

-

Gomha, S. M., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3895-3915.[2]

-

Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. (2025). Journal of Pharmaceutical Negative Results.

-

Zhang, Y., et al. (2021). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 26(21), 6543.[3]

-

Kelley, J. L., et al. (2007). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) -3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 37(14), 2383-2390.

-

Krasavin, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2549.[4]

-

Kazachenko, A. S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(19), 6523.

-

Beytur, M., & Avinca, I. (2020). Molecular, Electronic, Nonlinear Optical and Spectroscopic Analysis of Heterocyclic 3-Substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones: Experiment and DFT Calculations. Journal of Molecular Structure, 1222, 128913.

-

Wujec, M., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3801.[7]

-

Fokin, A. A., et al. (2022). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2022(2), M1383.

-

Elfita, E., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Eco & Environmental Science, 5(3), 141-151.

-

DEA Microgram Journal. (2012). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov.

-

Wikipedia. (n.d.). Methyl propionate. Retrieved from [Link]

-

Gomha, S. M., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PubMed.

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate: Synthesis, Properties, and Therapeutic Potential

Introduction: The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its role as a versatile bioisostere for ester and amide functionalities.[1][2][3] This guide focuses on a specific, likely novel derivative, Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate. While a dedicated CAS number for this compound is not readily found in major chemical databases, suggesting its novelty, its synthesis and properties can be confidently extrapolated from established chemical principles and literature precedents for analogous structures. This document provides a comprehensive overview for researchers and drug development professionals, detailing a robust synthetic protocol, predicted physicochemical properties, and a discussion of its potential therapeutic applications, grounded in the rich history of 1,2,4-oxadiazoles in drug discovery.[1][4]

Physicochemical Properties

The anticipated physicochemical properties of Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate are summarized below. These values are estimated based on the constituent functional groups and the core heterocyclic structure, providing a baseline for experimental design and computational modeling.

| Property | Predicted Value | Justification |

| Molecular Formula | C10H16N2O3 | Based on structural components. |

| Molecular Weight | 212.25 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless oil or low-melting solid | Analogous 3-alkyl-5-(alkyl-ester)-1,2,4-oxadiazoles are often oils or low-melting solids.[5] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | The ethyl ester and propyl groups confer significant nonpolar character. |

| Boiling Point | > 250 °C (estimated) | Expected to be relatively high due to its molecular weight and polar oxadiazole core. |

| Stability | Stable under standard laboratory conditions. The 1,2,4-oxadiazole ring is generally resistant to hydrolysis.[3] | The oxadiazole ring is a key feature for its use as a stable bioisostere. |

Synthesis of Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate

The most reliable and frequently employed method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate.[6] This intermediate is typically formed in situ from the reaction of an amidoxime with a carboxylic acid derivative. For the target molecule, a highly efficient approach is the reaction of butyramidoxime with succinic anhydride, followed by esterification. A similar methodology has been successfully used for the synthesis of related 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids.[7][8]

Proposed Synthetic Workflow

Caption: Proposed three-step synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of Butyramidoxime

-

Reagents and Setup: To a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium carbonate (1.1 equivalents) in ethanol, add butyronitrile (1.0 equivalent).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure. The resulting crude butyramidoxime can often be used in the next step without further purification.

Causality: The initial reaction between butyronitrile and hydroxylamine forms the key butyramidoxime intermediate. The use of a base is necessary to liberate the free hydroxylamine from its hydrochloride salt. Ethanol serves as a suitable polar protic solvent for this reaction.

Step 2: Synthesis of 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid

-

Reagents and Setup: Combine butyramidoxime (1.0 equivalent) and succinic anhydride (1.1 equivalents).

-

Reaction: Heat the mixture. Microwave irradiation for 5-15 minutes is a highly efficient method for this cyclization.[7] Alternatively, conventional heating in a high-boiling solvent like xylene or neat at a temperature above the melting point of the reactants can be employed.

-

Work-up and Purification: After cooling, the reaction mixture is typically dissolved in an aqueous base (e.g., 1M NaOH) and washed with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting materials. The aqueous layer is then acidified (e.g., with 1M HCl) to precipitate the carboxylic acid product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Causality: The reaction proceeds through the initial acylation of the amidoxime by succinic anhydride to form an O-acyl amidoxime intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule affords the stable 1,2,4-oxadiazole ring. Microwave heating accelerates this dehydration and cyclization step significantly.

Step 3: Synthesis of Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate

-

Reagents and Setup: Dissolve the 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid (1.0 equivalent) in an excess of absolute ethanol. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting carboxylic acid is consumed.

-

Work-up and Purification: Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Causality: This is a classic Fischer esterification reaction. The protonation of the carboxylic acid carbonyl group by the strong acid catalyst activates it towards nucleophilic attack by ethanol. The reaction is driven to completion by using a large excess of ethanol.

The 1,2,4-Oxadiazole Core in Drug Development

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its favorable pharmacological properties. It is often employed as a bioisosteric replacement for ester and amide groups, which can be susceptible to hydrolysis by metabolic enzymes.[2][3] This substitution can lead to improved pharmacokinetic profiles, such as increased metabolic stability and oral bioavailability.

Bioisosteric Replacement Strategy

Caption: Bioisosteric replacement of amides and esters with the 1,2,4-oxadiazole ring.

The 1,2,4-oxadiazole moiety is present in several marketed drugs and numerous clinical candidates, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antiviral properties.[1][2] For instance, Ataluren, a drug for Duchenne muscular dystrophy, features a 1,2,4-oxadiazole ring.[2]

Hypothetical Application: Screening as a Protease Inhibitor

Given the prevalence of oxadiazole-containing compounds as enzyme inhibitors, a plausible application for Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate would be in a screening campaign against a panel of proteases. The rationale is that the oxadiazole can mimic a peptide bond while the propyl and ethyl propanoate side chains can occupy hydrophobic pockets in the enzyme's active site.

In Vitro Protease Inhibition Assay Protocol

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific protease (e.g., a serine protease like trypsin or a cysteine protease like cathepsin B).

-

Materials:

-

Purified protease enzyme.

-

Fluorogenic peptide substrate specific for the enzyme.

-

Assay buffer (e.g., Tris-HCl with appropriate pH and additives).

-

Test compound dissolved in DMSO.

-

Positive control inhibitor.

-

96-well microplate and a fluorescence plate reader.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the diluted test compound, positive control, or vehicle (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Measure the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the test compound.

-

Normalize the rates relative to the vehicle control (100% activity) and the positive control (0% activity).

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Self-Validation: The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay. The positive control ensures that the enzyme can be inhibited, while the vehicle control confirms that the solvent (DMSO) does not significantly affect enzyme activity at the concentrations used.

Conclusion

While "Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate" may be a novel chemical entity, its synthesis is readily achievable through well-established synthetic methodologies. The inherent stability and favorable physicochemical properties of the 1,2,4-oxadiazole core make this compound and its analogues attractive candidates for further investigation in drug discovery programs. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this promising class of molecules.

References

- G. Cainelli, M. Panunzio, in Science of Synthesis, Vol. 22, Georg Thieme Verlag, Stuttgart, 2005, pp. 415-449.

- S. A. Lang Jr., Y.-i. Lin, in Comprehensive Organic Chemistry, Vol. 4, Pergamon Press, Oxford, 1979, pp. 1-16.

-

Srivastava, R. M., & Seabra, G. M. (1997). Preparation and Reactions of 3-[3-(Aryl)-1,2,4-Oxadiazol-5-yl] Propionic Acids. Journal of the Brazilian Chemical Society, 8(1), 49-52. [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539-549. [Link]

- Zarei, M. (2014). A simple and efficient one-pot synthesis of 3, 5-disubstituted-1, 2, 4-oxadiazoles from carboxylic acids and amidoximes. Tetrahedron Letters, 55(17), 2744-2746.

-

Poulain, C., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2568. [Link]

-

Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. [Link]

-

Srivastava, R. M., de Oliveira, M. L., & de Albuquerque, J. F. C. (1993). Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates. Journal of the Brazilian Chemical Society, 4(3), 117-120. [Link]

-

Gotor, V., et al. (2019). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Future Medicinal Chemistry, 11(20), 2735-2759. [Link]

- Tiemann, F., & Krüger, P. (1884). Ueber die Einwirkung von Hydroxylamin auf Nitrile. Berichte der deutschen chemischen Gesellschaft, 17(2), 1685-1698.

-

de Souza, M. V. N., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8343. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

Technical Whitepaper: Structural Dynamics and Synthetic Utility of Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate

Executive Summary

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate represents a distinct class of heterocyclic building blocks utilized in modern medicinal chemistry. As a stable bioisostere for esters and amides, the 1,2,4-oxadiazole core confers improved metabolic stability and lipophilicity to the parent molecule while maintaining critical hydrogen-bonding vectors.

This technical guide dissects the molecular architecture of this scaffold, detailing a self-validating synthetic protocol and its application in fragment-based drug discovery (FBDD). We focus on its role as a "masked" dicarboxylic acid derivative, where the oxadiazole ring mimics a rigidified peptide bond, making it highly relevant for peptidomimetic research.

Part 1: Structural Analysis & Pharmacophore Properties

Molecular Architecture

The molecule consists of three distinct pharmacophoric domains:

-

The Core (1,2,4-Oxadiazole): An aromatic, electron-deficient ring system. In this specific isomer, the oxygen is at position 1, nitrogens at 2 and 4.

-

The 3-Position Substituent (Propyl): A lipophilic

-propyl chain that facilitates hydrophobic pocket occupancy (e.g., in GPCRs or kinase allosteric sites). -

The 5-Position Substituent (Ethyl Propanoate): A flexible ester-terminated linker (

) attached to the C5 carbon. This arm serves as a functional handle for further diversification (e.g., hydrolysis to acid, reduction to alcohol).

Bioisosterism and Stability

The 1,2,4-oxadiazole ring is a classical bioisostere for esters and amides . Unlike linear esters, which are rapidly hydrolyzed by plasma esterases, the oxadiazole ring is metabolically robust.

-

Geometry: The ring is planar, mimicking the

geometry of a peptide bond. -

Dipole: The ring has a significant dipole moment, allowing it to participate in

-stacking and hydrogen bonding (acceptor at N2/N4).

Pharmacophore Mapping (DOT Visualization)

Figure 1: Pharmacophore segmentation of the target molecule, highlighting the central bioisosteric core connecting the lipophilic tail and the functional ester arm.

Part 2: Validated Synthetic Protocol

The synthesis of Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate follows a convergent pathway. The most robust method involves the condensation of an amidoxime with an activated acid derivative.

Target Structure: 3-propyl-5-(2-ethoxycarbonylethyl)-1,2,4-oxadiazole.

Retrosynthetic Logic

-

Disconnection: The C5–O1 bond and C5–N4 bond are formed during cyclization.

-

Precursor A (C3 Source):

-Hydroxybutyramidoxime (derived from Butyronitrile). -

Precursor B (C5 Source): Ethyl succinyl chloride (Ethyl 4-chloro-4-oxobutanoate).

Step-by-Step Methodology

Step 1: Synthesis of N-Hydroxybutyramidoxime

-

Reagents: Butyronitrile (1.0 eq), Hydroxylamine hydrochloride (

, 1.2 eq), Sodium Carbonate ( -

Solvent: Ethanol/Water (2:1).

-

Protocol:

-

Dissolve

and -

Add Butyronitrile and Ethanol.

-

Reflux at 80°C for 6–12 hours (Monitor via TLC, stain with

– amidoximes turn red). -

Concentrate in vacuo, extract with ethyl acetate, and dry over

. -

Checkpoint: Product should be a white/off-white solid or oil.

-

Step 2: O-Acylation and Cyclization (One-Pot)

-

Reagents:

-Hydroxybutyramidoxime (1.0 eq), Ethyl succinyl chloride (1.1 eq), Pyridine (1.2 eq) or Triethylamine. -

Solvent: Toluene (preferred for high-temp cyclization) or DMF.

-

Protocol:

-

Acylation: Dissolve amidoxime in anhydrous Toluene/Pyridine at 0°C. Dropwise add Ethyl succinyl chloride. Stir at RT for 1 hour. This forms the O-acylamidoxime intermediate.

-

Cyclization: Heat the reaction mixture to reflux (110°C) for 4–6 hours. The thermal energy drives the dehydration (

) to close the 1,2,4-oxadiazole ring. -

Workup: Cool, wash with water, dilute HCl (to remove pyridine), and brine.

-

Purification: Flash column chromatography (Hexane:EtOAc gradient).

-

Safety Note: Thermal cyclization of O-acylamidoximes can be exothermic. Ensure proper venting.

Synthetic Workflow Diagram (DOT)

Figure 2: Convergent synthetic pathway illustrating the formation of the oxadiazole core via the "Amidoxime Route."

Part 3: Analytical Characterization Data

To validate the synthesis, the following spectral signatures must be confirmed.

| Technique | Expected Signal | Structural Assignment |

| 1H NMR | Terminal methyl of propyl group | |

| Methyl of ethyl ester | ||

| Methylene of ethyl ester ( | ||

| Ethylene linker ( | ||

| 13C NMR | C5 of Oxadiazole (bonded to O and N) | |

| Carbonyl of Ester | ||

| C3 of Oxadiazole (bonded to N and N) | ||

| IR | ~1735 cm | Ester C=O stretch |

| ~1560–1600 cm | C=N stretch (Oxadiazole ring) |

Part 4: Applications in Drug Discovery[2][3]

Peptidomimetics

This molecule serves as a Glu-X dipeptide mimetic . The ethyl propanoate side chain mimics the glutamate side chain (or a longer linker), while the oxadiazole ring rigidly replaces the amide bond, preventing proteolytic cleavage.

Library Generation

The terminal ester is a versatile handle.

-

Hydrolysis: Yields the free acid, enabling coupling to amines (creating amide libraries).

-

Reduction: Yields the alcohol, enabling ether formation.

-

Grignard Reaction: Converts the ester to tertiary alcohols.

References

-

Electrochemical Synthesis of 1,2,4-Oxadiazoles. Jiang, C. et al. RSC Advances, 2021. Describes the mechanism of amidoxime cyclization.

-

Bioisosterism: 1,2,4-Oxadiazole Rings. National Institutes of Health (PubMed). Comprehensive review of the oxadiazole ring as an ester/amide bioisostere.

-

Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles. Organic Chemistry Portal. Validated protocols for thermal condensation of amidoximes.

-

Ethyl Succinyl Chloride Properties. ChemicalBook. Physical data for the key reagent CAS 14794-31-1.[1]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the spectroscopic characterization of the novel heterocyclic compound, Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate. As a Senior Application Scientist, the following sections synthesize foundational spectroscopic principles with practical, field-tested insights to facilitate the unambiguous identification and structural elucidation of this molecule. While direct experimental data for this specific compound is not publicly available, this guide presents predicted spectroscopic data based on closely related analogs and established principles of spectroscopic interpretation for 1,2,4-oxadiazole derivatives.

Introduction to 1,2,4-Oxadiazoles in Drug Discovery

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisostere for esters and amides. These heterocycles are integral components of a wide array of biologically active molecules, exhibiting activities such as anti-inflammatory, anticancer, and antimicrobial properties.[1] The title compound, Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate, represents a novel entity with potential applications in drug development, making its thorough characterization essential.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate. These predictions are derived from the analysis of structurally similar compounds, particularly the methyl 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]propionates described by Srivastava et al.[2]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are expected to be deshielded by the adjacent oxygen atom. |

| ~3.25 | Triplet (t) | 2H | -CH₂ -CH₂-COOEt | Methylene protons alpha to the oxadiazole ring.[2] |

| ~2.90 | Triplet (t) | 2H | -CH₂-CH₂ -COOEt | Methylene protons beta to the oxadiazole ring.[2] |

| ~2.70 | Triplet (t) | 2H | -CH₂ -CH₂-CH₃ | Methylene protons of the propyl group attached to the oxadiazole ring. |

| ~1.75 | Sextet | 2H | -CH₂-CH₂ -CH₃ | Methylene protons of the propyl group. |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester. |

| ~1.00 | Triplet (t) | 3H | -CH₂-CH₂-CH₃ | The terminal methyl protons of the propyl group. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~178.0 | C =O (Ester) | The carbonyl carbon of the ester group. |

| ~168.0 | C -3 (Oxadiazole) | Carbon at position 3 of the oxadiazole ring.[3] |

| ~175.0 | C -5 (Oxadiazole) | Carbon at position 5 of the oxadiazole ring.[3] |

| ~61.0 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester. |

| ~30.0 | -CH₂ -CH₂-COOEt | Methylene carbon alpha to the oxadiazole ring. |

| ~25.0 | -CH₂-CH₂ -COOEt | Methylene carbon beta to the oxadiazole ring. |

| ~28.0 | -CH₂ -CH₂-CH₃ | Methylene carbon of the propyl group attached to the oxadiazole ring. |

| ~20.0 | -CH₂-CH₂ -CH₃ | Methylene carbon of the propyl group. |

| ~14.0 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester. |

| ~13.5 | -CH₂-CH₂-CH₃ | The terminal methyl carbon of the propyl group. |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2960-2850 | Medium-Strong | C-H stretch (alkane) | Stretching vibrations of the propyl and ethyl groups. |

| ~1735 | Strong | C=O stretch (ester) | Characteristic strong absorption for the ester carbonyl group.[2] |

| ~1615 | Medium | C=N stretch (oxadiazole) | Characteristic stretching vibration of the C=N bond within the oxadiazole ring.[4] |

| ~1570 | Medium | C=N-O stretch (oxadiazole) | Characteristic stretching vibration of the oxadiazole ring system.[4] |

| ~1250-1050 | Strong | C-O stretch (ester) | Stretching vibrations of the C-O single bonds in the ester group. |

Predicted Mass Spectrometry (MS) Data

| m/z | Fragmentation Pathway | Rationale |

| 226 | [M]⁺ | Molecular ion peak. |

| 181 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |

| 153 | [M - CH₂CH₂COOEt]⁺ | Cleavage of the propanoate side chain. |

| 111 | [C₄H₇N₂O]⁺ | Fragmentation of the oxadiazole ring. |

| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation. |

Experimental Protocols

The following section outlines the methodologies for the synthesis and spectroscopic analysis of Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate. These protocols are based on established procedures for the synthesis and characterization of 1,2,4-oxadiazole derivatives.[2]

Synthesis Workflow

The synthesis of the target molecule would typically proceed through the O-acylation of an amidoxime followed by cyclization.

Caption: Synthetic pathway for Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate.

Step-by-Step Synthesis Protocol

-

Preparation of Butyramidoxime:

-

Dissolve butyramide in a suitable solvent (e.g., ethanol).

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the resulting butyramidoxime.

-

-

O-Acylation and Cyclization:

-

Dissolve the butyramidoxime in an aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution in an ice bath.

-

Add a base (e.g., triethylamine or pyridine).

-

Slowly add ethyl succinoyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Heat the reaction mixture to induce cyclization, or add a dehydrating agent.

-

Monitor the reaction by TLC until the formation of the 1,2,4-oxadiazole is complete.

-

Purify the crude product by column chromatography on silica gel.

-

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

Detailed Spectroscopic Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a ~5-10 mg sample of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H NMR spectra on a 400 MHz spectrometer.

-

Acquire ¹³C NMR spectra on a 100 MHz spectrometer.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to TMS.

-

Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the purified compound using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

-

For a solid sample, a KBr pellet can be prepared.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Introduce a dilute solution of the purified compound into the mass spectrometer via a suitable ionization source (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Mechanistic Insights from Mass Spectrometry

The fragmentation of 1,2,4-oxadiazoles under electron impact ionization often involves characteristic cleavage of the heterocyclic ring.[5] The predicted fragmentation pattern for Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate provides valuable structural information.

Caption: Predicted key fragmentation pathways in the mass spectrum.

The initial loss of the ethoxy radical from the ester group is a common fragmentation pathway for ethyl esters. Cleavage of the entire ethyl propanoate side chain provides evidence for the substitution at the 5-position of the oxadiazole ring. The subsequent fragmentation of the oxadiazole ring itself can lead to various smaller fragments, further confirming the core structure.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate. By leveraging predicted data from closely related analogs and established spectroscopic principles, researchers and drug development professionals can confidently approach the synthesis and structural elucidation of this and similar novel 1,2,4-oxadiazole derivatives. The provided protocols and mechanistic insights serve as a valuable resource for ensuring the scientific integrity and accuracy of their findings.

References

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. Available at: [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at: [Link]

-

Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2- nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Journal of Chemical Sciences. Available at: [Link]

-

Srivastava, R. M., de Oliveira, M. L., & de Albuquerque, J. F. C. (1992). Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]

-

13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. Available at: [Link]

-

The new era of 1,2,4-oxadiazoles. Academia.edu. Available at: [Link]

-

Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. Available at: [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at: [Link]

-

Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate

Introduction

The 1,2,4-oxadiazole ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique bioisosteric properties, allowing it to act as a stable substitute for ester and amide functionalities, make it a valuable scaffold in modern drug design. This structural motif is present in a variety of pharmaceutical drugs, including the antiviral raltegravir and the anti-inflammatory butalamine.[1] The inherent stability and tunable physicochemical properties of the 1,2,4-oxadiazole core have led to the development of derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[2][3]

This guide provides a comprehensive technical overview of a specific derivative, Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate . While this particular molecule is not extensively documented in publicly available literature, its structure represents a confluence of the privileged oxadiazole core and an ethyl propanoate side chain, suggesting potential applications as a research chemical or a pro-drug. This document will delineate its chemical identity, propose a robust synthetic pathway based on established methodologies for analogous compounds, detail expected analytical characterization, and discuss its potential biological significance within the broader context of 1,2,4-oxadiazole chemistry.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the topic compound is ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate . Its structure consists of a central 1,2,4-oxadiazole ring substituted at the 3-position with a propyl group and at the 5-position with an ethyl propanoate group via a methylene bridge.

Molecular Structure:

Caption: Chemical structure of Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate.

Physicochemical Data Summary

Due to the absence of experimental data for this specific molecule, the following physicochemical properties have been computationally predicted. Such predictions are valuable in drug discovery for initial screening and evaluation of drug-likeness.[4][5][6]

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₆N₂O₃ |

| Molecular Weight | 212.25 g/mol |

| logP (Octanol-Water Partition Coefficient) | 1.85 |

| Topological Polar Surface Area (TPSA) | 67.9 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 0 |

| Molar Refractivity | 55.4 cm³ |

| Canonical SMILES | CCCc1nc(CCC(=O)OCC)on1 |

| InChI Key | InChIKey=YQFGJCSKKOJNBA-UHFFFAOYSA-N |

Proposed Synthesis and Manufacturing Workflow

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with the most common route involving the reaction of an amidoxime with an acylating agent.[7] A logical and efficient two-step synthesis for Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate is proposed below.

Caption: Proposed two-step synthetic workflow for the target compound.

Step 1: Synthesis of 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid

This step involves two sequential reactions, often performed as a one-pot or two-step procedure.

Part A: Formation of Butyramidoxime

The synthesis begins with the formation of the amidoxime from the corresponding nitrile. This is a standard procedure in oxadiazole synthesis.[8][9]

-

Protocol:

-

To a solution of butyronitrile in aqueous ethanol, add hydroxylamine hydrochloride.

-

Slowly add an aqueous solution of a base, such as sodium carbonate, to neutralize the hydrochloride and liberate free hydroxylamine.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter the resulting amidoxime, which can be purified by recrystallization.

-

-

Causality: The nucleophilic hydroxylamine attacks the electrophilic carbon of the nitrile group. The basic conditions facilitate the reaction and neutralize the generated HCl. Ethanol/water is a common solvent system that solubilizes both the organic nitrile and the inorganic salts.

Part B: Cyclization to form the 1,2,4-Oxadiazole Ring

The key ring-forming step is the condensation and subsequent cyclodehydration of the amidoxime with an anhydride. The synthesis of analogous 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids from arylamidoximes and succinic anhydride has been reported to proceed in high yields.[10]

-

Protocol:

-

Combine butyramidoxime and succinic anhydride.

-

Heat the mixture. This can be done conventionally in a suitable solvent or, for improved yields and shorter reaction times, in a domestic microwave oven.[10]

-

The reaction initially forms an O-acyl amidoxime intermediate, which then undergoes thermal cyclodehydration to yield the 1,2,4-oxadiazole ring.

-

After cooling, the resulting carboxylic acid can be purified by recrystallization.

-

-

Causality: The nucleophilic nitrogen of the amidoxime attacks one of the carbonyl carbons of succinic anhydride, opening the anhydride ring. The resulting intermediate possesses both a hydroxyl group and an amide-like structure, which upon heating, eliminates a molecule of water to form the stable, aromatic oxadiazole ring.

Step 2: Fischer Esterification

The final step is the conversion of the carboxylic acid to the corresponding ethyl ester. Fischer esterification is a classic and reliable method for this transformation.[11]

-

Protocol:

-

Dissolve the 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, typically concentrated sulfuric acid.

-

Heat the mixture under reflux for several hours. The reaction is reversible, and using excess ethanol helps to drive the equilibrium towards the product side.

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extract the ethyl ester with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield the final product. Further purification can be achieved by column chromatography if necessary.

-

-

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A molecule of ethanol then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and elimination of a water molecule yield the ethyl ester.

Analytical Characterization

The structural confirmation of the synthesized Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate would rely on a combination of standard spectroscopic techniques.[12][13]

| Technique | Expected Observations |

| ¹H NMR | - Triplet at ~0.9 ppm (3H, -CH₂CH₂CH₃ ) - Sextet at ~1.7 ppm (2H, -CH₂CH₂ CH₃) - Triplet at ~2.7 ppm (2H, -CH₂ CH₂CH₃) - Triplet at ~2.9 ppm (2H, oxadiazole-CH₂ CH₂COO-) - Triplet at ~3.3 ppm (2H, oxadiazole-CH₂CH₂ COO-) - Quartet at ~4.1 ppm (2H, -OCH₂CH₃) - Triplet at ~1.2 ppm (3H, -OCH₂CH₃ ) |

| ¹³C NMR | - Signals for the propyl group carbons (~13, 20, 28 ppm) - Signals for the propanoate side chain carbons (~25, 35 ppm) - Signal for the ester ethyl group carbons (~14, 61 ppm) - Signal for the ester carbonyl carbon (~172 ppm) - Signals for the oxadiazole ring carbons (C3 and C5) at ~165 and ~175 ppm respectively. |

| Mass Spectrometry (EI) | - Expected molecular ion peak (M⁺) at m/z = 212. - Characteristic fragmentation patterns including cleavage of the ester group and fragmentation of the oxadiazole ring, which is a typical behavior for this class of compounds.[14] |

| IR Spectroscopy | - Strong C=O stretching vibration for the ester at ~1735 cm⁻¹. - C=N stretching vibration for the oxadiazole ring around 1600-1650 cm⁻¹. - C-O stretching vibrations for the ester and the oxadiazole ring in the 1100-1300 cm⁻¹ region. - C-H stretching vibrations for the alkyl chains around 2850-3000 cm⁻¹. |

Biological Activity and Therapeutic Potential

The 1,2,4-oxadiazole moiety is a cornerstone in contemporary medicinal chemistry, recognized for its broad therapeutic potential and favorable pharmacological properties.[15][16]

Bioisosterism and Drug-Likeness: The 1,2,4-oxadiazole ring is frequently employed as a bioisostere for ester and amide groups. This substitution can enhance metabolic stability by removing sites susceptible to hydrolysis by esterases and amidases, improve cell permeability, and fine-tune binding interactions with biological targets.[16] The presence of the ester in the title compound itself suggests potential as a pro-drug, where in vivo hydrolysis could release the corresponding carboxylic acid as the active agent.

Spectrum of Activity: Derivatives of the 1,2,4-oxadiazole scaffold have demonstrated a remarkable range of biological activities. These include:

-

Anticancer: Certain derivatives have shown significant activity against various human cancer cell lines.[17]

-

Anti-inflammatory and Analgesic: The scaffold is present in compounds with potent anti-inflammatory and pain-relieving properties.[10][17]

-

Antimicrobial and Antiparasitic: Numerous 1,2,4-oxadiazole compounds exhibit activity against bacteria, fungi, and parasites.[2][17]

-

CNS Activity: This class of compounds has been investigated for various central nervous system disorders, with some derivatives showing neuroprotective effects in models of ischemic stroke.[3]

-

Enzyme Inhibition: They have been developed as inhibitors for various enzymes, including papain-like protease (PLpro) of SARS-CoV-2, highlighting their potential as antiviral agents.[18]

Given this extensive background, Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate can be considered a valuable probe molecule. Its structural components—a lipophilic alkyl group, a metabolically stable heterocyclic core, and a potentially hydrolyzable ester—provide a framework for exploring structure-activity relationships in various therapeutic areas. Further research would be required to elucidate its specific biological targets and pharmacological profile.

Conclusion

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate stands as a representative molecule of the pharmacologically significant 1,2,4-oxadiazole class. While specific data on this compound is scarce, its structure can be readily accessed through well-established synthetic routes involving amidoxime chemistry and standard esterification. Its characterization would rely on conventional spectroscopic methods, and its predicted physicochemical properties suggest good drug-like potential. The extensive and diverse biological activities associated with the 1,2,4-oxadiazole core strongly suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery and development programs. This guide provides the foundational chemical knowledge necessary for researchers and scientists to synthesize, characterize, and explore the therapeutic potential of this intriguing class of molecules.

References

- US Patent for Method of producing 1,2,4-oxadiazole deriv

-

F. A. Omar, M. M. Mahfouz, and M. A. Z. Eldin, "Synthesis of 1,2,4-oxadiazoles (a review)," ResearchGate, 2000. [Link]

-

S. S. Gholap et al., "Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents," BMC Chemistry, 2021. [Link]

-

L. Wang et al., "Synthesis of 3,5-Diaryl-1,2,4-oxadiazole by One-Pot Homocoupling Reaction," Hindawi, 2017. [Link]

-

I. A. A. Hamdan and J. H. Tomma, "Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units," Iraqi Journal of Science, 2024. [Link]

-

Organic Chemistry Portal, "Synthesis of 1,2,4-oxadiazoles." [Link]

-

NIH, "3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid." [Link]

-

A. D'Alba et al., "1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years," PubMed, 2023. [Link]

-

ResearchGate, "Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?," 2018. [Link]

-

ResearchGate, "Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles." [Link]

-

A. D. K. Le et al., "Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates," NIH, 2019. [Link]

-

M. N. Mujić et al., "Esterification of propanoic acid in the presence of a homogeneous catalyst," ResearchGate, 2021. [Link]

-

J. Li et al., "Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety," ACS Publications, 2024. [Link]

-

I. T. S. Rizzi, "Computing Solvation Free Energies of Small Molecules with Experimental Accuracy," ACS Publications, 2023. [Link]

-

C. Finamore et al., "Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists," PMC - PubMed Central, 2021. [Link]

-

R. M. Srivastava and G. M. Seabra, "Preparation and Reactions of 3-[3-(Aryl)-1,2,4-Oxadiazol-5-yl] Propionic Acids," SciELO, 1997. [Link]

- World Intellectual Property Organization, "Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles," 2019.

-

P. Yin et al., "combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities," Dalton Transactions (RSC Publishing), 2016. [Link]

-

ResearchGate, "1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years," 2023. [Link]

-

A. J. T. J. et al., "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery," MDPI, 2020. [Link]

-

Y. Liu et al., "Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke," PubMed, 2021. [Link]

-

J. Shang et al., "Predicting the metabolic pathways of small molecules based on their physicochemical properties," PubMed, 2014. [Link]

-

H. Ağırbaş, "C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives," ResearchGate, 2000. [Link]

-

ResearchGate, "One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates," 2014. [Link]

-

J. K. S., "Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group," MDPI, 2021. [Link]

-

Wikipedia, "Oxadiazole." [Link]

-

CD ComputaBio, "Rapid Prediction of the Physicochemical Properties of Molecules." [Link]

-

eScholarship.org, "Advancing physicochemical property predictions in computational drug discovery." [Link]

-

Chemguide, "esterification - alcohols and carboxylic acids." [Link]

-

M. Rosyda et al., "Various ester derivatives from esterification reaction of secondary metabolite compounds: a review," MedCrave online, 2020. [Link]

Sources

- 1. Oxadiazole - Wikipedia [en.wikipedia.org]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Predicting the metabolic pathways of small molecules based on their physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Exploiting the energetic potential of 1,2,4-oxadiazole derivatives: combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. lifechemicals.com [lifechemicals.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ipbcams.ac.cn [ipbcams.ac.cn]

"Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate" physical properties (melting point, boiling point)

A Technical Guide to the Physical Properties of Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of Physical Properties in Drug Discovery

In the landscape of medicinal chemistry and drug development, the physical properties of a novel chemical entity are foundational to its potential as a therapeutic agent. For a compound such as Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate, a derivative of the versatile 1,2,4-oxadiazole core, understanding its melting and boiling points is critical. The 1,2,4-oxadiazole ring is a key pharmacophoric group in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiparasitic effects[1][2]. The physical state of a compound at physiological temperatures, its volatility, and its solubility—all influenced by its melting and boiling points—dictate its formulation, route of administration, and ultimately, its pharmacokinetic profile.

Physicochemical Profile of Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate

Direct experimental values for the melting and boiling points of Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate are not currently published. However, we can infer likely properties based on its chemical structure and data from analogous compounds.

| Property | Experimental Value | Estimated/Predicted Value | Rationale for Estimation |

| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature. | Small organic molecules with similar molecular weights often exhibit melting points near or below ambient temperature. The presence of a flexible propyl chain and an ethyl propanoate group may disrupt crystal lattice packing, leading to a lower melting point. |

| Boiling Point | Not available | ~250-270 °C | Based on structurally similar compounds like ethyl 3-phenylpropanoate, which has a boiling point of 247-249 °C[3]. The replacement of the phenyl ring with the propyl-oxadiazole moiety is expected to result in a comparable boiling point due to similar molecular weights and polarities. |

Methodologies for Experimental Determination of Physical Properties

In a drug development pipeline, the synthesis of a novel compound like Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate would be followed by rigorous characterization. The determination of its melting and boiling points are fundamental first steps.

Melting Point Determination: A Gateway to Purity and Identity

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small, dry sample of the synthesized compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a steady rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

-

Purity Assessment: A sharp melting range (typically < 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Boiling Point Determination: Understanding Volatility and Intermolecular Forces

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is a key indicator of the volatility of a compound and the strength of its intermolecular forces.

Experimental Protocol: Micro Boiling Point Determination (Siwoloboff Method)

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube. The test tube is then attached to a thermometer and heated in a water or oil bath.

-

Heating and Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.

-

Boiling Point Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. At this temperature, the vapor pressure of the liquid is equal to the external pressure.

Workflow for Physical Property Determination

The following diagram illustrates the general workflow for the synthesis and physical characterization of a novel compound.

Caption: Workflow for Synthesis and Characterization.

The Role of Predictive Models in Early-Stage Drug Discovery

In the absence of experimental data, computational models provide a valuable tool for estimating the physical properties of novel compounds. These models utilize the chemical structure of a molecule to predict properties like melting and boiling points.

-

Group Contribution Methods: These methods, such as the Joback and Reid method, estimate properties by summing the contributions of individual functional groups within the molecule[4]. They are popular due to their simplicity and ease of use.

-